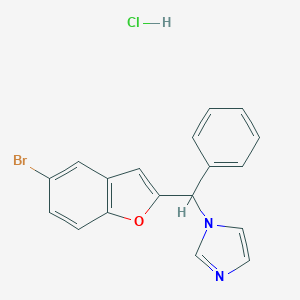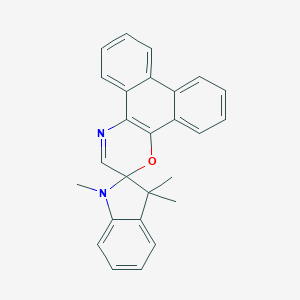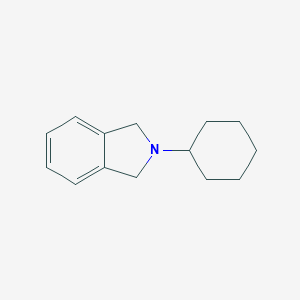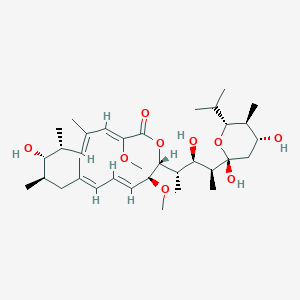
Bafilomycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bafilomycin A is a macrolide antibiotic that has been widely used in scientific research due to its unique mechanism of action. It was first isolated from Streptomyces griseus in 1985 and has since been studied extensively. Bafilomycin A has been found to be a potent inhibitor of vacuolar-type H+-ATPases, which are important for maintaining the pH gradient across cellular membranes.
Wissenschaftliche Forschungsanwendungen
Bafilomycin A has been used in a variety of scientific research applications due to its ability to inhibit vacuolar-type H+-ATPases. These applications include:
1. Study of autophagy: Autophagy is a cellular process that involves the degradation of damaged or unnecessary cellular components. Bafilomycin A has been used to study the role of vacuolar-type H+-ATPases in autophagy.
2. Study of lysosomal function: Lysosomes are organelles that are important for the degradation of cellular waste. Bafilomycin A has been used to study the role of vacuolar-type H+-ATPases in lysosomal function.
3. Study of cancer: Bafilomycin A has been shown to have anti-cancer properties by inhibiting the acidification of the tumor microenvironment.
Wirkmechanismus
Bafilomycin A is a potent inhibitor of vacuolar-type H+-ATPases. These enzymes are responsible for pumping protons across cellular membranes, creating a pH gradient that is important for a variety of cellular processes. Bafilomycin A binds to the proton channel of vacuolar-type H+-ATPases, preventing the flow of protons and disrupting the pH gradient.
Biochemical and Physiological Effects:
The inhibition of vacuolar-type H+-ATPases by bafilomycin A has a variety of biochemical and physiological effects. These effects include:
1. Inhibition of autophagy: Autophagy requires an acidic environment for the degradation of cellular components. The inhibition of vacuolar-type H+-ATPases by bafilomycin A prevents the acidification of the autophagosome, inhibiting autophagy.
2. Inhibition of lysosomal function: Lysosomes require an acidic environment for the degradation of cellular waste. The inhibition of vacuolar-type H+-ATPases by bafilomycin A prevents the acidification of lysosomes, inhibiting their function.
3. Inhibition of tumor growth: Tumor cells require an acidic microenvironment for their growth and survival. The inhibition of vacuolar-type H+-ATPases by bafilomycin A prevents the acidification of the tumor microenvironment, inhibiting tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
Bafilomycin A has several advantages and limitations for lab experiments. These include:
Advantages:
1. Specificity: Bafilomycin A specifically inhibits vacuolar-type H+-ATPases, allowing researchers to study the role of these enzymes in cellular processes.
2. Potency: Bafilomycin A is a potent inhibitor of vacuolar-type H+-ATPases, allowing researchers to achieve significant inhibition with low concentrations.
3. Availability: Bafilomycin A is commercially available, making it easy for researchers to obtain.
Limitations:
1. Toxicity: Bafilomycin A can be toxic to cells at high concentrations, limiting its use in some experiments.
2. Non-specific effects: Bafilomycin A can have non-specific effects on cellular processes, making it difficult to interpret results.
3. Cost: Bafilomycin A can be expensive, limiting its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of bafilomycin A. These include:
1. Development of more potent inhibitors: While bafilomycin A is a potent inhibitor of vacuolar-type H+-ATPases, there is a need for even more potent inhibitors to study the role of these enzymes in cellular processes.
2. Study of other cellular processes: While bafilomycin A has been extensively studied in the context of autophagy, lysosomal function, and cancer, there may be other cellular processes that are affected by inhibition of vacuolar-type H+-ATPases.
3. Development of new applications: Bafilomycin A has primarily been used in basic research, but there may be opportunities for its use in clinical applications, such as cancer treatment.
In conclusion, bafilomycin A is a macrolide antibiotic that has been widely used in scientific research due to its unique mechanism of action. It inhibits vacuolar-type H+-ATPases, which are important for maintaining the pH gradient across cellular membranes. Bafilomycin A has been used to study autophagy, lysosomal function, and cancer. It has several advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesemethoden
Bafilomycin A is a complex molecule that is difficult to synthesize. The original isolation of bafilomycin A was from Streptomyces griseus, and subsequent studies have shown that it is also produced by other Streptomyces species. However, the yield of bafilomycin A from these sources is low, and the purification process is time-consuming. Therefore, chemical synthesis has been developed as an alternative method to produce bafilomycin A. The most common method involves the use of a macrolactonization reaction, which combines a polyketide intermediate with a lactone ring.
Eigenschaften
CAS-Nummer |
116764-51-3 |
|---|---|
Produktname |
Bafilomycin A |
Molekularformel |
C35H58O9 |
Molekulargewicht |
622.8 g/mol |
IUPAC-Name |
(3Z,5E,7R,8S,9R,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |
InChI |
InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/b14-12+,20-13+,21-16+,29-17-/t22-,23-,24+,25+,26+,27-,28+,30+,31-,32-,33-,35-/m1/s1 |
InChI-Schlüssel |
XDHNQDDQEHDUTM-XJKSCTEHSA-N |
Isomerische SMILES |
C[C@@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)O)O)O)OC)/C |
SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |
Kanonische SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |
Andere CAS-Nummern |
116764-51-3 |
Piktogramme |
Irritant |
Synonyme |
bafilomycin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)
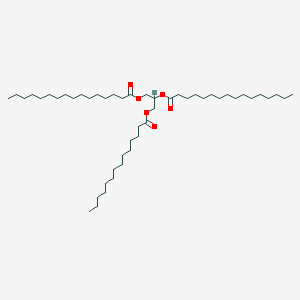
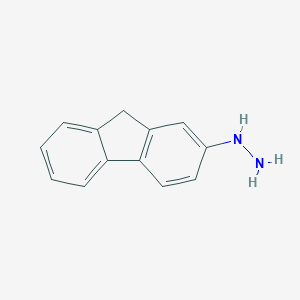

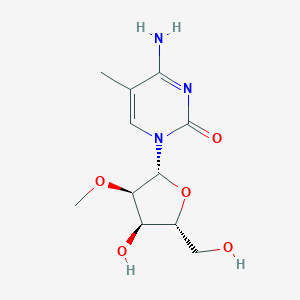
![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)
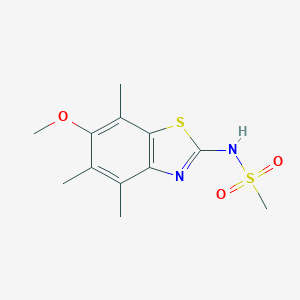

![N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide](/img/structure/B40685.png)

